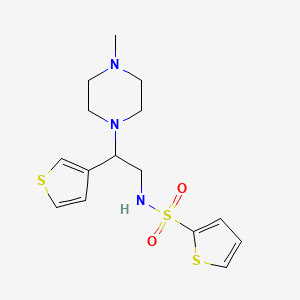

N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide

Description

Properties

IUPAC Name |

N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O2S3/c1-17-5-7-18(8-6-17)14(13-4-10-21-12-13)11-16-23(19,20)15-3-2-9-22-15/h2-4,9-10,12,14,16H,5-8,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPGRKDINPGRAQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(CNS(=O)(=O)C2=CC=CS2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential pharmacological activities. This article explores its biological activity, including antimicrobial, anticancer, and other therapeutic potentials.

Structural Overview

The compound features a thiophene ring and a piperazine moiety, which are known to enhance biological activity through various mechanisms. The incorporation of these functional groups allows for interactions with biological targets such as enzymes and receptors, leading to diverse pharmacological effects.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of thiophene derivatives, including those similar to this compound. For instance, derivatives containing thiophene rings have shown significant antimicrobial activity against various pathogens:

| Compound | MIC (µg/mL) | MBC (µg/mL) | Tested Pathogens |

|---|---|---|---|

| 7b | 0.22 | - | Staphylococcus aureus |

| 5a | 0.25 | - | Staphylococcus epidermidis |

The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values indicate strong efficacy against these pathogens, suggesting potential for therapeutic applications in treating infections .

Anticancer Activity

The anticancer potential of compounds structurally related to this compound has also been investigated. For example, certain derivatives have demonstrated cytotoxic effects across various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 92.4 |

| CaCo-2 (colon adenocarcinoma) | 85.3 |

| H9c2 (rat heart myoblasts) | 78.5 |

These findings suggest that modifications in the thiophene and piperazine structures can lead to enhanced anticancer activity .

The mechanism of action for this compound likely involves:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, preventing substrate binding and subsequent biochemical reactions.

- Receptor Modulation : It may interact with various receptors, influencing signal transduction pathways either as an agonist or antagonist.

- Biofilm Disruption : Studies indicate that similar compounds can inhibit biofilm formation in bacteria like Staphylococcus aureus, enhancing their effectiveness against persistent infections .

Case Studies

Several case studies highlight the effectiveness of thiophene-based compounds in clinical settings:

- A study on the derivative 7b showed a significant reduction in bacterial load in infected animal models, emphasizing its potential as a therapeutic agent against resistant strains.

- Another investigation into the anticancer properties revealed that derivatives of thiophene exhibited selective cytotoxicity towards cancer cells while sparing normal cells, indicating a favorable safety profile .

Scientific Research Applications

Antimicrobial Activity

N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide has been studied for its antimicrobial properties against various pathogens. Preliminary studies indicate that compounds with similar structural features exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

- Tested Pathogens : Methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli

- Results : The compound demonstrated effective inhibition with minimum inhibitory concentration (MIC) values lower than those of traditional antibiotics like linezolid .

Anticancer Activity

Research has shown that derivatives of thiophene and piperazine may possess anticancer properties. The mechanism often involves the inhibition of tubulin polymerization, which is crucial for cancer cell proliferation.

Case Study: Cytotoxic Effects

- Cell Lines Tested : Melanoma and prostate cancer cell lines

- Mechanism : Inhibition of tubulin polymerization

- Results : IC50 values in the low nanomolar range were observed, indicating potent anticancer activity .

Potential Therapeutic Applications

Due to its unique structure and biological activities, this compound holds promise for various therapeutic applications:

Neurological Disorders

The piperazine derivative is often associated with neuroactive properties, potentially modulating neurotransmitter systems, which may be beneficial in treating conditions such as anxiety or depression.

Infectious Diseases

Given its antimicrobial properties, this compound could serve as a lead structure for developing new antibiotics to combat resistant bacterial strains.

Cancer Therapy

The anticancer activity suggests that it could be further developed into a chemotherapeutic agent targeting specific cancer types.

| Activity Type | Tested Pathogen/Cell Line | Result |

|---|---|---|

| Antibacterial | MRSA | Significant inhibition |

| Antibacterial | E. coli | MIC lower than linezolid |

| Anticancer | Melanoma | Low nanomolar IC50 |

| Anticancer | Prostate Cancer | Inhibition of tubulin polymerization |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions involving thiophene and piperazine derivatives. For example, a similar approach described for analogous sulfonamides involves reacting thiophene-2-sulfonyl chloride with a secondary amine precursor (e.g., 2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethylamine). Purification often employs dual-phase chromatography (normal-phase followed by reversed-phase) to isolate intermediates and final products .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and mass spectrometry (MS) are essential for structural confirmation. For instance, ¹H NMR can resolve the methylpiperazine and thiophene proton environments, while high-resolution MS validates the molecular formula. Additional characterization includes infrared (IR) spectroscopy to confirm sulfonamide functional groups and thin-layer chromatography (TLC) for purity assessment .

Q. How is the compound’s antibacterial activity evaluated in preliminary assays?

- Methodological Answer : In vitro antibacterial assays, such as broth microdilution, are used to determine minimum inhibitory concentrations (MICs) against Gram-positive and Gram-negative strains. For sulfonamide derivatives, studies often compare activity against standard drugs (e.g., ciprofloxacin) and assess structure-activity relationships (SAR) by modifying substituents on the piperazine or thiophene moieties .

Advanced Research Questions

Q. How can regioselectivity challenges in the synthesis of the thiophene-piperazine core be addressed?

- Methodological Answer : Regioselective synthesis of the thiophene-piperazine scaffold requires controlled reaction conditions. For example, using bulky bases (e.g., LDA) during alkylation steps can direct substitution to specific positions. Computational modeling (DFT) may predict reactive sites, while optimizing solvent polarity (e.g., DMF vs. THF) can enhance selectivity .

Q. What strategies resolve contradictions in reported biological activity data for structurally similar sulfonamides?

- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., bacterial strain viability, pH). Meta-analysis of SAR studies can identify critical substituents (e.g., electron-withdrawing groups on thiophene) that enhance activity. Cross-validation using orthogonal assays (e.g., time-kill curves vs. MICs) ensures robustness .

Q. How can mechanistic studies elucidate the compound’s interaction with bacterial targets?

- Methodological Answer : Molecular docking and surface plasmon resonance (SPR) can map binding interactions with dihydropteroate synthase (DHPS), a common sulfonamide target. Competitive inhibition assays using radiolabeled substrates (e.g., ³H-PABA) quantify binding affinity, while mutagenesis studies identify resistance-conferring mutations .

Q. What computational methods optimize the compound’s physicochemical properties (e.g., solubility, logP)?

- Methodological Answer : Quantitative Structure-Property Relationship (QSPR) models predict solubility and lipophilicity based on substituent effects. For example, introducing polar groups (e.g., hydroxyl or tertiary amines) improves aqueous solubility, while logP calculations guide blood-brain barrier penetration potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.